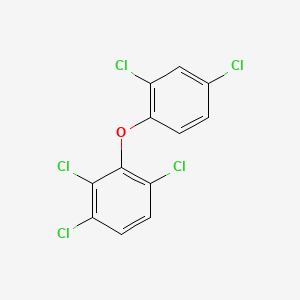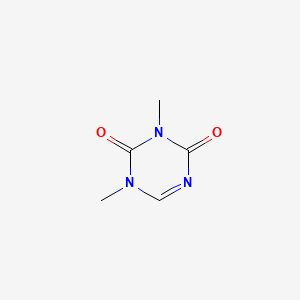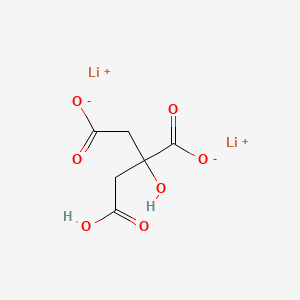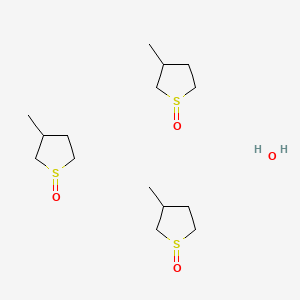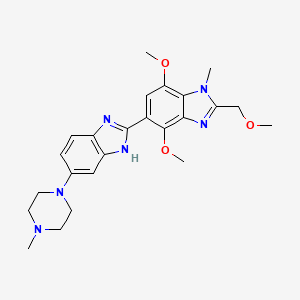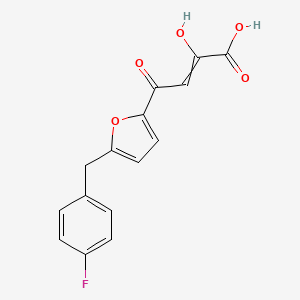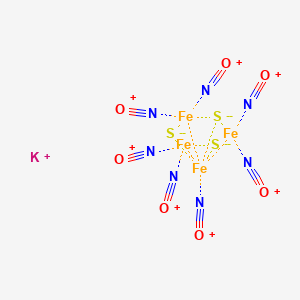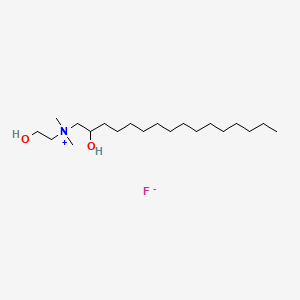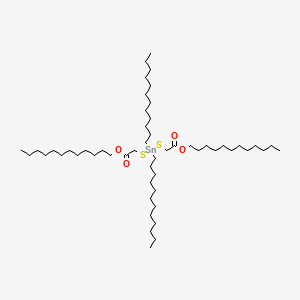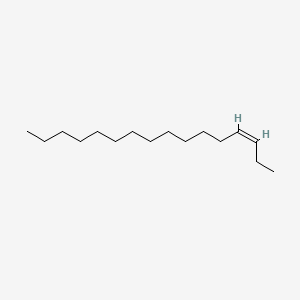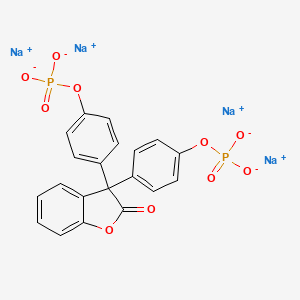
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phosphonooxy groups attached to phenyl rings, which are further connected to a benzofuran core. The tetrasodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Attachment of Phenyl Rings: The phenyl rings are introduced through electrophilic aromatic substitution reactions.
Introduction of Phosphonooxy Groups: The phosphonooxy groups are added via phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Formation of Tetrasodium Salt: The final step involves neutralizing the compound with sodium hydroxide (NaOH) to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure tetrasodium salt form.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(4-hydroxyphenyl)benzofuran-2(3H)-one: Lacks the phosphonooxy groups, resulting in different solubility and reactivity.
3,3-Bis(4-(methoxy)phenyl)benzofuran-2(3H)-one: Contains methoxy groups instead of phosphonooxy groups, affecting its chemical properties.
Uniqueness
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is unique due to its phosphonooxy groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
94442-19-0 |
|---|---|
Molecular Formula |
C20H12Na4O10P2 |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
tetrasodium;[4-[2-oxo-3-(4-phosphonatooxyphenyl)-1-benzofuran-3-yl]phenyl] phosphate |
InChI |
InChI=1S/C20H16O10P2.4Na/c21-19-20(17-3-1-2-4-18(17)28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 |
InChI Key |
VCHDGCDXPODQFY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
